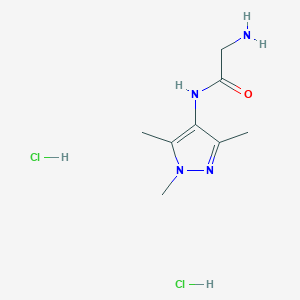

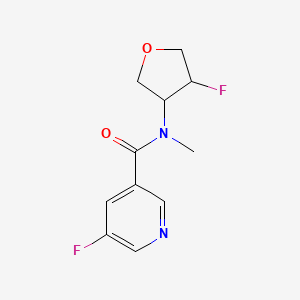

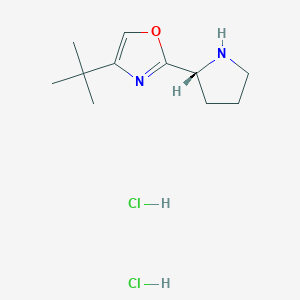

5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide, also known as BAY 61-3606, is a small molecule inhibitor of the protein tyrosine kinase Syk. It has been studied for its potential use in treating various diseases, including autoimmune disorders, cancer, and inflammatory conditions.

Applications De Recherche Scientifique

Fluorinated Compounds in Drug Design

Fluorinated compounds play a pivotal role in drug design due to the unique properties imparted by fluorine atoms, such as increased stability, lipophilicity, and the ability to modulate the biological activity of pharmaceuticals. The incorporation of fluorine can affect the binding affinity of molecules to biological targets, enhancing their therapeutic potential.

Metabolic Studies

Studies utilizing fluorine-containing compounds, especially those labeled with ^18F, are instrumental in positron emission tomography (PET) imaging for diagnosing and monitoring various diseases, including cancer and neurological disorders. For instance, the development of fluoropyrimidine derivatives has been a focus for their use as PET tracers to image enzyme activity in tumors, providing insights into tumor metabolism and the effectiveness of cancer treatments (Beer et al., 1995).

Antitumor Activity

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine), are widely used in chemotherapy due to their ability to interfere with DNA synthesis in cancer cells. The metabolic pathways and enzyme-mediated activation of these compounds have been extensively studied to optimize their selective toxicity towards cancer cells while minimizing effects on normal tissues. Modifications in the fluoropyrimidine structure aim to improve efficacy and reduce side effects, leading to better clinical outcomes in cancer treatment (Malet-Martino & Martino, 2002).

Enzyme Inhibition for Disease Treatment

The design and synthesis of fluorinated compounds often target the inhibition of specific enzymes involved in disease pathways. For example, capecitabine, a prodrug of 5-FU, is activated selectively in tumor tissues through a cascade of enzyme reactions. Such strategies aim to achieve targeted therapy with reduced systemic toxicity, highlighting the significance of enzyme-specific inhibitors in treating diseases like cancer (Miwa et al., 1998).

Propriétés

IUPAC Name |

5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c1-15(10-6-17-5-9(10)13)11(16)7-2-8(12)4-14-3-7/h2-4,9-10H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTKNXPKSJJUFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1COCC1F)C(=O)C2=CC(=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2647575.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2647580.png)

![6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide](/img/structure/B2647590.png)

![Methyl 1-[2-chloropropanoyl(cyclopropyl)amino]cyclobutane-1-carboxylate](/img/structure/B2647592.png)